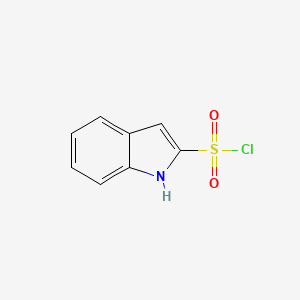

1H-indole-2-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEHALDUKIIHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308099 | |

| Record name | 1H-Indole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1444886-08-1 | |

| Record name | 1H-Indole-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1444886-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1h Indole 2 Sulfonyl Chloride

Electrophilic Nature and Nucleophilic Substitution Reactions

1H-indole-2-sulfonyl chloride is a versatile chemical intermediate characterized by a highly electrophilic sulfur atom. This electrophilicity is due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom bonded to the sulfur of the sulfonyl group. This inherent reactivity allows for a variety of nucleophilic substitution reactions, where the chlorine atom is displaced by a range of nucleophiles. These reactions are fundamental to the synthesis of a diverse array of indole-2-sulfonyl derivatives.

Formation of Sulfonamides from Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of 1H-indole-2-sulfonamides. libretexts.orgshaalaa.comlibretexts.orgpressbooks.pub These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. acs.orgnih.govnih.gov The general reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding sulfonamide.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) generated during the reaction and to facilitate the deprotonation of the amine. The choice of solvent and reaction conditions can be tailored to the specific amine being used.

A general representation of this reaction is as follows: this compound + R¹R²NH → 1H-indole-2-SO₂NR¹R² + HCl

Here, R¹ and R² can be hydrogen, alkyl, or aryl groups. Primary amines (where R² is hydrogen) will form secondary sulfonamides, which still possess an acidic N-H proton. Secondary amines will form tertiary sulfonamides, which lack an acidic proton. libretexts.org

Table 1: Illustrative Examples of Sulfonamide Formation

| Amine Nucleophile | Product |

| Ammonia (NH₃) | 1H-indole-2-sulfonamide |

| Methylamine (CH₃NH₂) | N-methyl-1H-indole-2-sulfonamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-1H-indole-2-sulfonamide |

| Aniline (B41778) (C₆H₅NH₂) | N-phenyl-1H-indole-2-sulfonamide |

Synthesis of Sulfonate Esters from Alcohol Nucleophiles

In a similar fashion to its reaction with amines, this compound reacts with alcohols to produce 1H-indole-2-sulfonate esters. nih.govenovatia.comlibretexts.orglibretexts.org This transformation is a standard method for converting alcohols into good leaving groups in organic synthesis. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfonyl chloride's sulfur atom. This is typically performed in the presence of a non-nucleophilic base, like pyridine, which catalyzes the reaction and scavenges the HCl byproduct. libretexts.org

The general reaction can be depicted as: this compound + R-OH → 1H-indole-2-SO₂OR + HCl

The resulting sulfonate esters can be isolated and are valuable intermediates for further synthetic transformations. The synthesis of related indole-3-sulfonates has been documented, providing a procedural basis for the synthesis of the 2-sulfonyl analogs. rsc.org

Table 2: Examples of Sulfonate Ester Synthesis

| Alcohol Nucleophile | Product |

| Methanol (CH₃OH) | Methyl 1H-indole-2-sulfonate |

| Ethanol (CH₃CH₂OH) | Ethyl 1H-indole-2-sulfonate |

| Phenol (C₆H₅OH) | Phenyl 1H-indole-2-sulfonate |

Reactivity with Other Heteroatom Nucleophiles (e.g., Thiols)

The electrophilic nature of this compound extends to reactions with other heteroatom nucleophiles, such as thiols. Thiols, and particularly their conjugate bases, thiolates, are potent nucleophiles that readily react with sulfonyl chlorides. chemistrysteps.comresearchgate.netlibretexts.org The reaction with a thiol (R-SH) would yield a thiosulfonate ester (1H-indole-2-SO₂SR).

The mechanism is analogous to that with amines and alcohols, involving the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride ion. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Radical Reaction Pathways Involving Sulfonyl Radicals

Beyond its electrophilic behavior, this compound can be a precursor to highly reactive sulfonyl radicals. These radicals can participate in a variety of transformations, including cascade and cyclization reactions, offering alternative pathways for the synthesis of complex molecules.

Generation and Characterization of Sulfonyl Radicals

Sulfonyl radicals can be generated from sulfonyl chlorides through various methods, with photoredox catalysis being a particularly prominent and modern approach. organic-chemistry.orgresearchgate.netnih.govresearchgate.netacs.orgcam.ac.uk In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can induce the single-electron reduction of the sulfonyl chloride. This process leads to the cleavage of the sulfur-chlorine bond and the formation of the desired sulfonyl radical and a chloride anion.

While direct experimental data on the 1H-indole-2-sulfonyl radical is not extensively documented in the provided search results, the general principles of sulfonyl radical generation are applicable. Once formed, the characterization of such transient species often relies on techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. EPR is a powerful tool for studying species with unpaired electrons, providing information about the radical's structure and electronic environment. nih.govmdpi.comnih.govrsc.org

Cascade and Cyclization Reactions Initiated by Sulfonyl Radicals

Once generated, the 1H-indole-2-sulfonyl radical can initiate a cascade of reactions, particularly with unsaturated systems like alkenes and alkynes. researchgate.netrsc.orgrsc.orgmdpi.comnih.govnih.govresearchgate.netrsc.org A common pathway involves the addition of the sulfonyl radical to a carbon-carbon double or triple bond. The resulting carbon-centered radical can then undergo further reactions, most notably intramolecular cyclization, to form new ring systems.

For instance, if the indole (B1671886) moiety of the 1H-indole-2-sulfonyl radical precursor is appropriately substituted with an unsaturated side chain, an intramolecular cyclization can occur. This would involve the addition of the initially formed sulfonyl radical to the appended alkene or alkyne, followed by the attack of the resulting radical onto another part of the molecule, leading to the formation of a new cyclic structure fused to the indole core. Such cascade reactions are powerful tools in synthetic organic chemistry for the rapid construction of complex polycyclic molecules.

Mechanistic Studies on Radical Intermediates

The reactivity of this compound and related sulfonyl derivatives is often governed by the formation of radical intermediates, particularly sulfonyl radicals. Mechanistic studies have provided insight into these pathways, highlighting their role in various transformations.

In iodine-catalyzed sulfonylation of indoles, a proposed mechanism involves the generation of a sulfonyl radical from a sulfonyl source, such as sodium benzenesulfinate, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). acs.org This sulfonyl radical then adds to the electron-rich indole ring to form a radical intermediate. Subsequent reaction with molecular iodine and elimination of HI yields the final 2-sulfonylated indole product. The process is catalytic in iodine as the generated HI can be reoxidized. acs.org

Electrochemical methods also leverage radical intermediates. In the electrochemical sulfonylation of indoles, a methoxy (B1213986) sulfonyl radical can be generated at the anode from inorganic sulfites and methanol. acs.org Concurrently, the indole substrate undergoes anodic oxidation to form an indole radical cation. The coupling of these two radical species leads to the formation of the C-S bond and, after rearomatization, the desired indole sulfonate ester. acs.orgnih.gov

Furthermore, in the copper-catalyzed C7-sulfonylation of indolines using arylsulfonyl chlorides, mechanistic investigations suggest the involvement of a sulfonyl radical. researchgate.netacs.org Similarly, copper catalysts are thought to initiate the formation of sulfonyl radicals from sulfonyl chlorides in the 1,4-sulfonylindolylation of 1,3-dienes. nih.gov The generation of sulfonyl radicals can also be achieved through other means, such as the single-electron reduction of sulfonyl chlorides or, more efficiently, through chlorine-atom abstraction by a silyl (B83357) radical under photocatalysis. acs.org These radical-mediated processes are crucial for forming C-S bonds under relatively mild conditions. magtech.com.cnnih.gov

C-H Functionalization and Activation Strategies on the Indole Core

Direct C-H functionalization of the indole scaffold is a powerful strategy for synthesizing diverse indole derivatives, offering high atom economy and procedural simplicity. acs.orgrsc.org However, the presence of multiple C-H bonds necessitates the development of highly regioselective methods. nih.govnih.govacs.org

Regioselective Functionalization at Indole C2, C3, and C7 Positions

The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. However, various strategies have been developed to achieve selective functionalization at the C2, C3, and C7 positions.

C2-Position: The C2 position of the indole ring can be selectively sulfonylated using various metal-free methods. One approach involves the use of sodium sulfinates in the presence of a catalytic amount of iodine at room temperature, which exclusively yields 2-arylsulfonyl indoles. acs.orgacs.org Another metal-free method achieves bifunctionalization, establishing both C-S and C-N bonds through the oxidative coupling of C2,C3-unsubstituted indoles with arylsulfonyl hydrazides. rsc.org

C3-Position: While C3 is the most nucleophilic position, directing functionalization here often involves oxidative cross-dehydrogenative coupling (CDC) reactions. For instance, 3-sulfenylindole derivatives can be synthesized from indoles and thiols using an iodine/TBHP system. nih.govcapes.gov.br

C7-Position: Functionalization at the C7 position is challenging due to the lower reactivity of the benzenoid ring C-H bonds. nih.gov A common strategy involves a three-step sequence: reduction of the indole to an indoline (B122111), C-H functionalization at the C7 position, and subsequent re-oxidation to the indole. nih.gov A direct method for C7-sulfonylation has been achieved on indoline scaffolds using a copper-catalyzed, chelation-assisted strategy with arylsulfonyl chlorides. researchgate.netacs.org

Below is a table summarizing selected regioselective functionalization methods.

| Position | Reagents/Catalyst | Product Type | Reference |

| C2 | Sodium sulfinates, I₂ (cat.), TBHP | 2-Arylsulfonyl indoles | acs.org |

| C2 | Arylsulfonyl hydrazide, TBHP/TBAI | 2-Sulfonyl-3-diazenyl indoles | rsc.org |

| C3 | 4-hydroxy-2H-chromene-2-thione, I₂/TBHP | 3-Sulfenylindoles | nih.gov |

| C7 | Arylsulfonyl chlorides, Cu(OAc)₂ (on indoline) | 7-Sulfonylindolines | researchgate.netacs.org |

Role of Directing Groups in Site-Selective Sulfonylation

To overcome the inherent reactivity patterns of the indole nucleus, directing groups (DGs) are widely employed to achieve site-selectivity, particularly for the less reactive C4-C7 positions. nih.gov These groups are typically installed on the indole nitrogen and coordinate to a metal catalyst, bringing it into proximity with a specific C-H bond.

For the challenging C7-sulfonylation, a pyrimidyl directing group on the indoline nitrogen has proven effective in a copper-catalyzed reaction with arylsulfonyl chlorides, proceeding via a chelation-assisted mechanism. researchgate.netacs.org Other directing groups, such as the N-P(O)tBu₂ group, have been instrumental in directing arylation to the C7 position using palladium catalysts. nih.gov The choice of catalyst and directing group is crucial; for example, using the same N-P(O)tBu₂ directing group with a copper catalyst can switch the selectivity to the C6 position. nih.gov

Recent advancements include catalyst-controlled directing group translocation, where a group initially at one position, like a 3-carboxamide, can migrate to facilitate functionalization at a different site. nih.govchemrxiv.org This strategy relies on the specific choice of catalyst (e.g., Rh(I)/Ag(I) vs. Ir(III)/Ag(I)) to control the reaction pathway, offering complementary site-selectivity from a single precursor. nih.govchemrxiv.org

Coupling Reactions and Complex Molecule Assembly

Indole-sulfonyl derivatives are valuable building blocks for constructing more complex molecules through various coupling and cyclization strategies.

Cross-Coupling Methodologies for Indole-Sulfonyl Derivatives

Cross-coupling reactions provide a powerful platform for forming new carbon-carbon and carbon-heteroatom bonds. Arylsulfonyl chlorides have been used as versatile reagents in palladium-catalyzed C-H functionalization reactions to form C-S bonds directly. acs.org

A copper-based catalytic system enables a three-component 1,4-sulfonylindolylation of 1,3-dienes, reacting sulfonyl chlorides and indoles to generate allylsulfone-containing indole derivatives with high regioselectivity. nih.gov The mechanism is proposed to involve a dual role for the copper catalyst, initiating sulfonyl radical formation and promoting the indole coupling. nih.gov Oxidative cross-dehydrogenative coupling (CDC) represents another efficient strategy, for example, in the synthesis of 3-sulfenylindoles from indoles and thiols. nih.gov Furthermore, palladium-catalyzed methods, such as the Sonogashira and Cacchi reactions, are fundamental for constructing complex indole and azaindole systems, which can be precursors or products in reactions involving sulfonyl-containing moieties. mdpi.commdpi.comacs.org

The following table highlights key cross-coupling reactions involving indole and sulfonyl sources.

| Reaction Type | Catalyst | Coupling Partners | Product | Reference |

| 1,4-Sulfonylindolylation | Copper-based | 1,3-Diene, Sulfonyl chloride, Indole | Allylsulfone-containing indoles | nih.gov |

| C-H Sulfonylation | Palladium-catalyzed | Arene, Arylsulfonyl chloride | Arylsulfones | acs.org |

| Oxidative CDC | I₂/TBHP | Indole, Thiol | 3-Sulfenylindoles | nih.gov |

Intramolecular Cyclization Reactions for Fused Ring Systems

Intramolecular cyclization of suitably functionalized indole-sulfonyl derivatives is a key method for assembling complex, fused polycyclic systems. These reactions often proceed with high efficiency to create five- or six-membered rings fused to the indole core.

A metal-free, iodine-mediated intramolecular C2-amidative cyclization of N-aryl substituted indoles provides access to indole-fused tetracyclic compounds like benzo nih.govmdpi.comimidazo[1,2-a]indoles. rsc.org Similarly, C3-aryl substituted indoles can undergo cyclization to form indolo[2,3-b]indoles. rsc.org Palladium-catalyzed domino reactions are particularly powerful for synthesizing 3,n-fused tricyclic indole skeletons from ortho-alkyne-tethered aryl iodides, tolerating various linkers and ring sizes. nih.gov

Radical cyclizations have also been employed, where cyclic ene sulfonamides undergo cyclization followed by the elimination of a sulfonyl radical to form fused polycyclic imines. nih.gov Another approach involves the intramolecular Friedel-Crafts acylation of 4-substituted indoles, which cyclize exclusively at the C5 position to yield fused indanones and tetralones, which are subunits in some natural products. nih.gov These diverse cyclization strategies underscore the utility of indole sulfonyl derivatives in the rapid construction of complex heterocyclic frameworks. mdpi.comacs.org

Lack of Specific Applications in Stereoselective and Asymmetric Synthesis Highlights Research Opportunities

While the broader class of indole derivatives and sulfonyl compounds plays a significant role in the development of chiral molecules, a detailed survey of scientific literature reveals a notable gap in the specific application of this compound in stereoselective and asymmetric synthesis strategies.

Extensive searches for direct applications of this compound as a key reactant or precursor in the enantioselective or diastereoselective synthesis of chiral molecules have not yielded specific research findings or detailed examples. The existing body of research tends to focus on other isomers, such as those with sulfonyl groups at the indole nitrogen (N-sulfonylindoles) or at the 3- and 5-positions of the indole ring. These related compounds have been successfully employed in a variety of asymmetric transformations, including Friedel-Crafts reactions and as precursors for chiral ligands. rsc.orgnih.govacs.orgnih.gov

For instance, N-sulfonylindoles are common substrates in asymmetric catalysis. The sulfonyl group in these cases primarily acts as a protecting and activating group, influencing the electronic properties of the indole ring. Similarly, chiral sulfonamides, often derived from various sulfonyl chlorides, have been widely used as chiral ligands or catalysts in a range of asymmetric reactions, such as reductions and carbon-carbon bond-forming reactions. nih.govresearchtrends.net The development of novel chiral ligands is a continuous effort in catalysis, with some being derived from thiophene-2,5-dicarboxylic acid for use in asymmetric Friedel-Crafts alkylations. nih.gov

The reactivity of the sulfonyl chloride functional group makes it a versatile handle for introducing sulfonyl-containing moieties into molecules. In principle, this compound could serve as an electrophile in reactions with chiral nucleophiles or in the presence of chiral catalysts to induce stereoselectivity. It could also be envisioned as a precursor for the synthesis of novel chiral ligands where the indole-2-sulfonyl scaffold could impart specific steric and electronic properties.

However, the absence of concrete examples in the published literature suggests that the stereoselective and asymmetric applications of this compound remain an unexplored area of research. This presents an opportunity for synthetic chemists to investigate the potential of this specific isomer in the development of new methodologies for creating chiral indole-containing compounds, which are valuable scaffolds in medicinal chemistry and materials science. nih.govnih.govrsc.org Future work could focus on its use in catalyst-controlled or substrate-controlled stereoselective reactions to unlock its potential in asymmetric synthesis.

Derivatization and Structure Reactivity Studies of 1h Indole 2 Sulfonyl Chloride Scaffolds

Construction of Diverse Sulfonamide Libraries

The synthesis of sulfonamides from 1H-indole-2-sulfonyl chloride is a cornerstone for developing new chemical entities. The sulfonamide functional group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. nih.gov

The formation of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com A common approach is the Schotten-Baumann reaction, which is often carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base such as pyridine (B92270) or a tertiary amine. fishersci.co.uk The base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk

Optimization of these coupling reactions is essential to maximize yields and purity. For instance, in the synthesis of certain sulfinamides from sulfonyl chlorides, the slow addition of a solution containing both triphenylphosphine (B44618) and an amine to the sulfonyl chloride in the presence of a base like triethylamine (B128534) at 0 °C has been shown to be effective. nih.gov Solvent choice also plays a critical role; while dichloromethane often proves suitable, other solvents like acetonitrile, THF, and ethyl acetate (B1210297) can sometimes lead to lower yields of the desired product. nih.gov

Various coupling reagents developed for peptide synthesis have also been adapted for amide bond formation. fishersci.co.uk Reagents like carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP) can activate the carboxylic acid (or in this context, the sulfonyl chloride) to facilitate the reaction with the amine. nih.govresearchgate.net

A one-pot synthesis of sulfonamides from unactivated acids and amines has been developed using a copper-catalyzed aromatic decarboxylative halosulfonylation. This method avoids the need for pre-functionalization of the starting materials. princeton.edu

Table 1: Comparison of Amide Coupling Methods

| Method | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Schotten-Baumann | Sulfonyl chloride, amine, base (e.g., pyridine, DIEA) | DCM | Room Temperature | A classic and widely used method. fishersci.co.uk |

| In situ Reduction | Sulfonyl chloride, amine, PPh₃, TEA | CH₂Cl₂ | 0 °C | Used for the synthesis of sulfinamides. nih.gov |

| Carbodiimide | Carboxylic acid, amine, DCC or EDC, base | DMF | 0 °C to RT | Common in peptide synthesis, adaptable for sulfonamides. fishersci.co.uk |

This table is generated based on data from the text.

The electronic and steric properties of substituents on both the amine and the sulfonyl chloride can significantly influence the reactivity and yield of sulfonamide formation.

Electronic Effects: Electron-withdrawing groups on the arylsulfonyl chloride, such as nitro or halo groups, can increase its electrophilicity, potentially leading to faster reaction rates. nih.gov However, strongly electrophilic arylsulfonyl chlorides can also lead to the formation of significant amounts of sulfonamide byproducts in certain reactions, such as in the synthesis of sulfinamides. nih.gov The sulfonyl group itself is a strong electron-withdrawing group, more so than a carbonyl group. researchgate.net

Steric Effects: Sterically hindered amines, such as t-butylamine and diisopropylamine, can react more slowly with sulfonyl chlorides. nih.gov However, this can sometimes be advantageous, leading to excellent yields of the desired product as competing reactions are suppressed. nih.gov In some cases, the balance between steric and electronic effects is crucial. For example, in the synthesis of certain sulfinamides, an ortho-chloroarylsulfonyl chloride was found to provide a good balance, leading to high yields compared to the corresponding fluoro and bromo derivatives. nih.gov

The nature of the substituent on the indole (B1671886) ring also plays a role. Electron-donating groups at the 5-position of the indole core have been shown to be favorable for biological activity in some contexts, while electron-withdrawing groups can lead to inactive compounds. acs.org

Exploration of Substitution Patterns on the Indole Ring and Sulfonyl Moiety

Systematic exploration of substitution patterns on the indole ring and the sulfonyl moiety is a key strategy in medicinal chemistry to optimize the properties of a lead compound.

Indole Ring Substitutions: The indole nucleus is a privileged scaffold in drug discovery. openmedicinalchemistryjournal.com Modifications at various positions of the indole ring can significantly impact biological activity. For instance, in a series of 6-(indol-2-yl)pyridine-3-sulfonamides investigated as hepatitis C virus (HCV) NS4B inhibitors, optimization of substituents at the N-1, C-5, and C-6 positions was crucial to improve the pharmacokinetic profile and limit in vivo oxidative metabolism. nih.gov The introduction of substituents can also be achieved through various synthetic methodologies, such as the Fischer indole synthesis, which allows for the preparation of derivatives with functional groups at specific positions. udhtu.edu.uaresearchgate.net

Sulfonyl Moiety Substitutions: The nature of the group attached to the sulfonyl chloride can be varied to fine-tune the properties of the resulting sulfonamide. Aryl, heteroaryl, and alkyl groups can be introduced. cbijournal.com The reaction of 5-fluoro-1H-indole-3-carbohydrazide with different aryl sulfonyl chlorides in the presence of pyridine is a direct method to obtain a series of indole-based sulfonamides. nih.gov

Design and Synthesis of Polycyclic and Fused Heterocyclic Indole-Sulfonyl Systems

The synthesis of polycyclic and fused heterocyclic systems containing the indole-sulfonyl motif leads to complex and rigid molecular architectures that can exhibit unique biological activities. researchgate.netmetu.edu.tr Indole and its derivatives are often used as building blocks for the synthesis of such compounds. researchgate.net

One approach involves the rhodium(II)-catalyzed intramolecular annulation of indolyl-tethered N-sulfonyl-1,2,3-triazoles. This method can be tuned to produce either tetrahydrocarboline-type products or polycyclic spiroindolines, depending on the electronic and structural features of the substrates. nih.gov Another strategy involves the reaction of indole sulfonamides with alkyl peroxides, which can trigger a cascade reaction involving SO₂ migration to generate fused indole derivatives. thieme-connect.com

The synthesis of such complex systems often requires multi-step synthetic sequences and the use of advanced synthetic methodologies. nih.gov

Elucidation of Structure-Reactivity Relationships in this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and improved derivatives. SAR studies aim to identify the structural features of a molecule that are responsible for its biological activity.

In the context of this compound derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. For example, in the development of indolylarylsulfones as HIV-1 inhibitors, it was found that the presence of a benzenesulfonyl group and a carboxamide moiety at the 2-position of the indole were critical for anti-HIV-1 activity. nih.gov Sulfone derivatives generally showed lower cytotoxicity and higher activity than the corresponding sulfur derivatives. nih.gov

For a series of 6-(indol-2-yl)pyridine-3-sulfonamides, SAR investigations focused on finding the optimal combination of substituents at the indole N-1, C-5, and C-6 positions, as well as on the sulfonamide group, to achieve potent and selective inhibition of the HCV NS4B protein with a favorable pharmacokinetic profile. nih.gov

Table 2: Structure-Activity Relationship (SAR) Observations for Indole Sulfonamide Derivatives

| Scaffold/Series | Key Findings | Reference |

|---|---|---|

| Indolylarylsulfones (anti-HIV-1) | 3-Benzenesulfonyl and 2-carboxamide (B11827560) moieties are crucial for activity. Sulfones are more potent and less cytotoxic than sulfur analogs. | nih.gov |

| 6-(Indol-2-yl)pyridine-3-sulfonamides (anti-HCV) | Optimal substitution at indole N-1, C-5, and C-6 positions and the sulfonamide group is necessary for potency and a good pharmacokinetic profile. | nih.gov |

This table is generated based on data from the text.

Computational and Theoretical Investigations of 1h Indole 2 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net Such calculations are routinely applied to novel compounds to predict their geometry, stability, and reactivity. For many related indole (B1671886) derivatives, DFT studies have provided valuable data. nih.gov However, specific DFT calculation results for 1H-indole-2-sulfonyl chloride are not found in published literature.

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

For analogous compounds like p-iodobenzene sulfonyl chloride, the HOMO-LUMO energy gap has been calculated to understand charge transfer within the molecule. researchgate.net Similar analyses for various indole derivatives have also been performed to correlate electronic structure with biological activity. nih.gov However, no published studies provide the calculated HOMO-LUMO energies or the corresponding energy gap specifically for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. It provides a detailed picture of the electron density distribution and bonding within a molecule. nih.gov For example, NBO analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was used to understand the molecule's stability arising from hyperconjugative interactions. nih.gov This type of analysis would be instrumental in understanding the electronic interactions between the indole ring and the sulfonyl chloride group in this compound, but such specific data is not available in the reviewed literature.

Global Reactivity Parameters and Electrophilicity Indices

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be determined. These include electronegativity, chemical hardness and softness, and the electrophilicity index, which help in predicting the global reactive nature of a molecule. mdpi.com For many organic molecules, these parameters are calculated to provide a quantitative measure of their reactivity. bldpharm.com Despite the utility of these parameters, no studies have reported the global reactivity descriptors for this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating reaction mechanisms, allowing researchers to map out transition states and intermediate structures along a reaction coordinate. This approach has been applied to understand various reactions involving sulfonyl chlorides and indole derivatives. For instance, computational studies have detailed the atmospheric oxidation mechanism of indole initiated by radicals. While these studies provide a framework for how such modeling could be applied, there are no specific computational investigations in the literature that elucidate the mechanistic pathways of reactions directly involving this compound.

Advanced Spectroscopic Characterization and Theoretical Validation

Theoretical calculations are frequently used to complement experimental spectroscopic data, aiding in the assignment of vibrational modes.

Vibrational Spectroscopy (FT-IR, FT-Raman) Studies and Assignments

Theoretical vibrational spectra are typically calculated using DFT methods and are compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. This comparison allows for precise assignment of vibrational bands to specific molecular motions. Such studies have been conducted for a variety of indole derivatives, including indole-2-carboxylic acid and various chloro-7-azaindole-3-carbaldehydes, providing detailed vibrational assignments. However, a search of the scientific literature did not yield any publications containing either experimental or theoretical vibrational spectra (FT-IR or FT-Raman) specifically for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Correlation

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, serving as a crucial step for the unambiguous structural assignment of novel molecules. nih.gov For this compound and its derivatives, theoretical calculations, particularly those using Density Functional Theory (DFT), have become a popular method for predicting ¹H and ¹³C chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within DFT calculations to determine NMR chemical shifts and magnetic shielding parameters. researchgate.net These ab initio techniques use detailed quantum computational chemistry calculations to arrive at parameter estimates. nih.gov

The accuracy of these predictions can be quite high, with reported root mean square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts. nih.gov To enhance accuracy, calculated chemical shifts are often calibrated. This calibration can be performed using a multistandard approach, where reference compounds like tetramethylsilane (B1202638) (TMS) are used for sp³ hybridized carbons and benzene (B151609) is used for sp² hybridized carbons. acs.org

A key aspect of these computational studies is the correlation between the theoretically predicted chemical shifts and the experimentally determined values obtained from NMR spectroscopy. researchgate.net This correlation is often assessed by plotting the calculated values against the experimental data and determining the correlation coefficient (R or R²). researchgate.netresearchgate.net A high degree of correlation validates the computational model and the structural assignment. For instance, ¹H and ¹³C NMR data for a range of 1-substituted indoles have been obtained and analyzed, with substituent chemical-shift values revealing distinct electronic effects that can be modeled computationally. journals.co.za Studies on N-methylsulfonyl-indole derivatives have provided detailed experimental ¹H and ¹³C NMR data, which can serve as a benchmark for computational predictions. nih.gov

Table 1: Illustrative Correlation of Predicted vs. Experimental NMR Chemical Shifts for a Hypothetical 1H-Indole-2-Sulfonyl Amide Derivative This table is a representative example based on typical data and is not from a single source.

| Atom Position (Indole Ring) | Experimental ¹H Chemical Shift (ppm) nih.gov | Predicted ¹H Chemical Shift (ppm) | Deviation (ppm) | Experimental ¹³C Chemical Shift (ppm) nih.gov | Predicted ¹³C Chemical Shift (ppm) | Deviation (ppm) | |

|---|---|---|---|---|---|---|---|

| H-2 | 8.10 | 8.05 | -0.05 | C-2 | 127.20 | 127.95 | +0.75 |

| H-4 | 8.41 | 8.35 | -0.06 | C-4 | 123.47 | 124.10 | +0.63 |

| H-5 | 7.49 | 7.55 | +0.06 | C-5 | 124.65 | 125.00 | +0.35 |

| H-6 | 7.49 | 7.55 | +0.06 | C-6 | 126.12 | 126.55 | +0.43 |

| H-7 | 7.90 | 7.82 | -0.08 | C-7 | 117.17 | 117.80 | +0.63 |

Molecular Modeling of Chemical Interactions (excluding specific biological targets or outcomes)

Molecular modeling is employed to investigate the diverse chemical interactions of this compound and its derivatives at a molecular level, with a focus on non-covalent interactions (NCIs). nih.gov These weak interactions are crucial in various fields of chemistry, including crystal engineering and the stabilization of molecular complexes. mdpi.com Computational tools can map and analyze the electronic structure and intermolecular forces that govern the supramolecular architecture of these compounds. nih.govrsc.org

Hirshfeld Surface Analysis is a common technique used to visualize and quantify intermolecular contacts within a crystal structure. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis helps in understanding the nature and extent of interactions like hydrogen bonds and other close contacts.

Non-Covalent Interaction (NCI) Analysis , also known as Reduced Density Gradient (RDG) analysis, provides a visual representation of non-covalent interactions in real space. nih.govnih.gov NCI plots distinguish between different types of interactions based on the electron density and its derivatives. nih.gov The resulting isosurfaces are color-coded:

Blue regions indicate strong, attractive interactions, such as hydrogen bonds.

Green regions represent weak, delocalized van der Waals interactions.

Red regions signify repulsive interactions, such as steric clashes between atoms. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This provides insight into how the molecule will interact with other chemical species. For indole derivatives, the nitrogen atom and the sulfonyl oxygen atoms are typically electron-rich regions, while the indole N-H proton and parts of the aromatic rings can be electron-poor.

Studies on related indole sulfonyl compounds have used these methods to analyze their supramolecular structures. nih.gov For example, in cyano-1-(phenylsulfonyl)indoles, the dihedral angle between the indole and phenylsulfonyl rings is a key structural parameter influencing crystal packing. mdpi.com The interactions identified are critical for understanding the compound's physicochemical properties. nih.gov

Table 2: Summary of Non-Covalent Interactions in Indole Sulfonyl Derivatives Investigated via Molecular Modeling

| Type of Interaction | Description | Computational Method of Analysis |

|---|---|---|

| Hydrogen Bonding | Interactions involving a hydrogen atom bonded to an electronegative atom (like N or O) and another nearby electronegative atom. Example: N-H···O=S. | Hirshfeld Surface Analysis, NCI/RDG Plots nih.gov |

| C-H···O Interactions | Weak hydrogen bonds between a carbon-bound hydrogen and a sulfonyl oxygen atom. | Hirshfeld Surface Analysis, QTAIM mdpi.commdpi.com |

| π-π Stacking | Attractive, non-covalent interactions between the aromatic rings of the indole and phenyl groups. | Hirshfeld Surface Analysis, NCI/RDG Plots |

| van der Waals Forces | General weak intermolecular forces contributing to the overall stability of the crystal packing. | NCI/RDG Plots mdpi.com |

| Hydrophobic Interactions | Tendency of nonpolar surfaces (like aromatic rings) to associate in an aqueous environment, driven by the hydrophobic effect. nih.gov | Molecular Docking (analysis of binding pocket environment) nih.gov |

Thermodynamic Properties Calculations of Indole Sulfonyl Derivatives

Computational methods, primarily based on DFT, are extensively used to calculate the thermodynamic properties of indole sulfonyl derivatives. researchgate.netresearchgate.net These calculations provide quantitative insights into the stability, reactivity, and energetics of these molecules. Key thermodynamic parameters that are often computed include the standard enthalpy of formation (ΔH_f), entropy (S), and Gibbs free energy (ΔG). nih.govresearchgate.net

The enthalpy of formation (ΔH_f) quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability. nih.gov Calculations on indole and its heteroatom derivatives have been performed to better understand the energetics and strain associated with the five-membered ring unit. nih.gov

The Gibbs free energy (ΔG) is perhaps the most critical thermodynamic parameter for predicting the spontaneity of a chemical process. Calculations of Gibbs free energy profiles for reactions involving indole derivatives can identify transition states and intermediates, revealing the feasibility and potential energy barriers of a reaction pathway. researchgate.net These calculations are typically performed at a standard temperature and pressure (e.g., 298 K and 1 atm) and often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate solution-phase thermodynamics. researchgate.net

These thermodynamic calculations are essential for:

Assessing the relative stability of different isomers or conformers of indole sulfonyl derivatives.

Predicting the equilibrium position of reactions, such as the formation of indole sulfonate esters. acs.org

Understanding the driving forces behind chemical transformations and molecular interactions.

Table 3: Representative Calculated Thermodynamic Parameters for a Reaction Involving an Indole Derivative This table is a representative example based on data from related systems and is not from a single source.

| Parameter | Reactant State | Transition State | Product State | Unit |

|---|---|---|---|---|

| Relative Enthalpy (ΔH) | 0.0 | +85.5 | -45.0 | kJ mol⁻¹ |

| Relative Gibbs Free Energy (ΔG) | 0.0 | +110.2 | -30.5 | kJ mol⁻¹ researchgate.net |

| Absolute Entropy (S) | 450.1 | 425.8 | 432.3 | J mol⁻¹ K⁻¹ |

Advanced Applications in Chemical Synthesis and Materials Science

1H-Indole-2-Sulfonyl Chloride as a Versatile Synthetic Building Block

This compound serves as a crucial building block in organic synthesis, primarily due to the reactive sulfonyl chloride group attached to the indole (B1671886) core. This functional group allows for a variety of chemical transformations, making it a valuable precursor for creating more complex molecular architectures. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. tandfonline.comontosight.ai The combination of the indole nucleus with the sulfonyl chloride moiety provides a versatile platform for synthetic chemists.

The reactivity of the sulfonyl chloride group enables the introduction of the indole-2-sulfonyl motif into a wide range of molecules. This is typically achieved through reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. These reactions are often high-yielding and proceed under mild conditions, further enhancing the utility of this compound as a building block.

| Reactant Type | Product | Significance |

|---|---|---|

| Amine (R-NH2) | Sulfonamide (Indole-SO2-NHR) | Formation of a key functional group in many pharmaceuticals. |

| Alcohol (R-OH) | Sulfonate Ester (Indole-SO2-OR) | Creation of stable ester linkages for various applications. |

| Thiol (R-SH) | Thioester (Indole-SO2-SR) | Introduction of sulfur-containing moieties. |

Role in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates (Generic)

The indole ring system is a fundamental component of many biologically active compounds. ontosight.ai Consequently, this compound and its derivatives are important intermediates in the synthesis of complex organic molecules and pharmaceuticals. tandfonline.comrsc.orgnih.govscbt.com The sulfonamide linkage, formed from the reaction of a sulfonyl chloride with an amine, is a particularly important functional group in drug design. orgsyn.org

Research has demonstrated the use of indole sulfonyl chlorides in the synthesis of compounds with potential therapeutic applications. For instance, substituted indole acetic acid sulfonate derivatives have been synthesized and investigated for their inhibitory activity against certain enzymes. nih.gov The synthesis of these derivatives often involves reacting a substituted indole with a sulfonyl chloride. nih.gov

Furthermore, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, a derivative synthesized from indole and benzenesulfonyl chloride, serves as a key intermediate in the preparation of natural products and potent enzyme inhibitors. nih.gov This highlights the importance of N-sulfonylated indoles as precursors in multi-step syntheses.

| Intermediate | Derived From | Application |

|---|---|---|

| Substituted Indole Acetic Acid Sulfonate Derivatives | Indole Acetic Acid and Substituted Sulfonyl Chlorides | Investigated as enzyme inhibitors. nih.gov |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | Indole and Benzenesulfonyl Chloride | Precursor for natural products and enzyme inhibitors. nih.gov |

| 2,3-Dihydro-2-oxo-1H-indole-5-sulfonyl chloride | 2-Oxoindoline | A building block for proteomics research. scbt.com |

Reagents for Chemical Probes and Labeling in Research Applications (Generic)

The reactivity of the sulfonyl chloride group makes this compound and its analogs suitable for use as chemical probes and labeling reagents in research. The sulfonyl chloride can react with specific amino acid residues in proteins, such as lysine, to form stable covalent bonds. This property allows for the attachment of the indole moiety to biological macromolecules.

By incorporating reporter groups, such as fluorophores or biotin, into the indole structure prior to the introduction of the sulfonyl chloride, researchers can create customized labeling agents. These probes can then be used to study protein localization, interactions, and function within a cellular context. While specific examples for this compound are not detailed in the provided search results, the general reactivity of sulfonyl chlorides supports this application. The synthesis of various functionalized indoles demonstrates the potential to create tailored chemical probes. rsc.org

Contributions to Industrial Synthetic Processes of Sulfonylated Indoles

The development of efficient and scalable synthetic routes to sulfonated indoles is crucial for their industrial application. Research has focused on developing catalytic methods to improve the efficiency and regioselectivity of indole sulfonation. For example, indium tribromide has been shown to be an effective catalyst for the reaction of indoles with sulfonyl chlorides, affording 3-arylsulfonyl indoles in high yields. researchgate.net

Furthermore, gold(I)- or silver(I)-catalyzed cyclization reactions have been developed to synthesize 3-sulfonylindoles from ortho-alkynyl-N-sulfonyl anilines. acs.org These catalytic methods offer advantages over traditional synthetic routes, which may require harsh reaction conditions or produce mixtures of isomers. The ability to perform these reactions under milder conditions and with greater control over the final product is a significant contribution to the industrial-scale synthesis of sulfonated indoles. rsc.orgacs.org

The development of such processes is vital for making these valuable compounds more accessible for research and development in the pharmaceutical and materials science industries.

Future Directions and Emerging Trends in 1h Indole 2 Sulfonyl Chloride Research

Development of Novel and More Efficient Catalytic Systems

The synthesis and functionalization of indole (B1671886) derivatives are increasingly reliant on the development of sophisticated catalytic systems that offer high efficiency, selectivity, and functional group tolerance. A primary focus in the context of sulfonyl chlorides is the use of transition metal catalysts. Copper-catalyzed systems, in particular, have been effectively used for the direct C7 sulfonylation of indolines using arylsulfonyl chlorides. sci-hub.sesci-hub.se These methods are valued for their operational simplicity, often proceeding under an air atmosphere, and their ability to achieve regioselectivity that is otherwise difficult to obtain. sci-hub.sesci-hub.se

Future research is aimed at expanding the range of applicable catalysts beyond copper. Palladium-catalyzed C–H activation, for instance, represents a promising avenue for achieving different regioselectivities in sulfonation reactions. The development of these new systems will likely focus on several key aspects:

Ligand Design: Creating novel ligands that can fine-tune the catalyst's activity and selectivity for specific positions on the indole ring.

Catalyst Loading: Reducing the amount of catalyst required to improve cost-effectiveness and minimize metal contamination in the final products.

Reaction Conditions: Developing catalysts that operate under milder conditions (lower temperatures, greener solvents) to enhance the sustainability of the process.

Another emerging area is photoredox catalysis, which uses visible light to initiate reactions. This approach offers a powerful tool for generating sulfonyl radicals under exceptionally mild conditions, potentially leading to new reaction pathways and the synthesis of novel indole-based sulfonamides. acs.org The exploration of dual catalytic systems, combining a transition metal with a photocatalyst, could unlock unprecedented transformations and further expand the synthetic utility of 1H-indole-2-sulfonyl chloride. acs.org

Integration with Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous flow chemistry is a major trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable manufacturing. nih.govalmacgroup.com Flow chemistry offers numerous advantages, including superior control over reaction parameters like temperature and mixing, enhanced heat transfer, and the ability to safely handle hazardous reagents and highly exothermic reactions. nih.govrsc.org

The synthesis of sulfonyl chlorides, which can be highly exothermic, is particularly well-suited for flow chemistry protocols. rsc.org By using small-volume reactors, the risk of thermal runaway is significantly minimized. rsc.org Researchers have already developed continuous flow methods for producing various sulfonyl chlorides, demonstrating high space-time yields and improved safety profiles. rsc.orgresearchgate.net

Future work will focus on integrating the synthesis and subsequent reactions of this compound into multi-step continuous flow systems. nih.gov This would allow for the on-demand production of its derivatives without the need to isolate and purify intermediates, streamlining the manufacturing process. nih.gov The table below outlines the key advantages of applying flow chemistry to this compound chemistry.

| Feature | Advantage in Flow Chemistry | Reference |

| Safety | Minimizes risk of thermal runaway in exothermic sulfonylation reactions by using small reactor volumes and superior heat exchange. | rsc.org |

| Control | Precise control over residence time, temperature, and stoichiometry, leading to higher selectivity and yield. | nih.gov |

| Scalability | Straightforward scaling of production by extending operational time or "numbering up" (parallelizing) reactors. | almacgroup.com |

| Efficiency | Enables coupling of multiple reaction steps (e.g., synthesis followed by amination) into a single, continuous process. | nih.gov |

| Hazardous Reagents | Allows for the safe use of difficult-to-handle reagents in a closed, controlled environment. | nih.gov |

This integration promises to make the production of active pharmaceutical ingredients (APIs) and other fine chemicals from this compound more sustainable and cost-effective.

Chemoinformatics and High-Throughput Screening in Derivative Design

Modern drug discovery and materials science are increasingly driven by data and automation. Chemoinformatics and high-throughput screening (HTS) are powerful tools that can dramatically accelerate the design and discovery of new molecules with desired properties. nih.govbenthamscience.com

In the context of this compound, these technologies can be applied in a synergistic workflow:

Chemoinformatics-aided Design: Computational tools are used to generate vast virtual libraries of potential derivatives. By modeling the interaction of these virtual compounds with a biological target (e.g., an enzyme or receptor), researchers can prioritize a smaller, more promising set of candidates for synthesis. This approach saves significant time and resources compared to traditional trial-and-error methods.

High-Throughput Synthesis: The prioritized candidates can be synthesized in parallel using automated platforms, sometimes on a miniaturized scale, such as on-chip synthesis arrays. nih.gov

High-Throughput Screening (HTS): The synthesized library of derivatives is then rapidly tested for biological activity or desired material properties using automated assays. benthamscience.com This allows for the screening of thousands of compounds in a short period. The identification of a novel indole derivative that suppresses drug-resistant tumor growth exemplifies the power of such screening approaches. researchgate.net

The combination of these techniques creates a closed loop where the results from HTS feed back into the chemoinformatics models, refining them for the next round of design and discovery. This iterative process of design, synthesis, and testing is crucial for efficiently navigating the vast chemical space of possible this compound derivatives to find candidates with high therapeutic or material potential.

Further Advancement of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are becoming central to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less toxic materials. Future research on this compound will increasingly incorporate these principles.

Key areas for advancement include:

Benign Solvents: A major focus is the replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. The use of aqueous media in reactions involving indoles has already been shown to be effective. researchgate.net

Catalyst Recyclability: Developing heterogeneous or recoverable homogeneous catalysts is a priority. Catalysts like zirconium oxychloride (ZrOCl₂·8H₂O) are attractive due to their low toxicity and potential for being recycled and reused, which reduces both cost and waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Transition-metal-catalyzed C-H activation reactions are inherently more atom-economical than classical methods that require pre-functionalized substrates. sci-hub.se

Process Mass Intensity (PMI): Evaluating the environmental impact of a synthetic process using metrics like PMI, which quantifies the total mass of materials used to produce a certain mass of product, will become standard. Flow chemistry protocols have already been shown to offer favorable PMI compared to batch processes for sulfonyl chloride synthesis. researchgate.net

The convergence of these strategies will lead to synthetic methods for this compound and its derivatives that are not only efficient and versatile but also environmentally responsible.

Exploration of Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives

The unambiguous characterization of novel molecules is fundamental to chemical research. While standard spectroscopic techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) remain the workhorses for routine structural elucidation of indole derivatives, the increasing complexity of new molecules demands more advanced methods. sci-hub.semdpi.com

Future research will likely see the increased application of sophisticated 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), to solve complex structural problems. For example, NOESY can be used to determine the precise location of a sulfonyl group on a heterocyclic ring by identifying through-space correlations between protons, which was successfully used to confirm the N1-sulfonylation of an indazole ring. mdpi.com

For solid-state characterization, particularly for derivatives with applications in materials science, techniques like electron energy-loss spectroscopy (EELS) combined with Raman spectroscopy could provide deep insights into local chemical environments and electronic structures. arxiv.org As researchers synthesize increasingly complex and highly functionalized this compound derivatives, these advanced characterization tools will be indispensable for confirming their structures and understanding their properties. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-indole-2-sulfonyl chloride?

- Methodology : The most common method involves sulfonylation of the indole ring using chlorosulfonic acid (ClSO₃H) under controlled conditions. For example, 1H-indole derivatives are treated with ClSO₃H at low temperatures (0–5°C) to introduce the sulfonyl chloride group at the 2-position. Reaction optimization includes monitoring reaction time (typically 2–4 hours) and using inert atmospheres to prevent side reactions . Purification often employs recrystallization or column chromatography with solvents like dichloromethane/hexane mixtures.

Q. How is this compound characterized analytically?

- Methodology : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the sulfonyl chloride group's position (e.g., δ ~7.5–8.5 ppm for aromatic protons adjacent to the sulfonyl group).

- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₈H₅ClNO₂S).

- Elemental Analysis : Confirming purity (>95%) .

Q. What are the primary research applications of this compound?

- Methodology :

- Sulfonamide Synthesis : React with amines (e.g., aliphatic or aromatic) to form sulfonamide bonds, critical in drug discovery (e.g., kinase inhibitors) .

- Protein Labeling : Modify cysteine residues in proteins for structural or functional studies .

- Fluorescent Probes : Derivatize with fluorophores for live-cell imaging .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonylation of indole derivatives be addressed?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at competing reactive sites to favor sulfonylation at the 2-position.

- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to stabilize intermediates and enhance selectivity .

- Computational Modeling : DFT calculations to predict reactivity trends and optimize reaction conditions .

Q. What strategies mitigate hazards when handling this compound in large-scale reactions?

- Methodology :

- Controlled Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation exposure.

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), face shields, and flame-retardant lab coats.

- Emergency Protocols : Immediate neutralization of spills with sodium bicarbonate and emergency eyewash stations .

Q. How can conflicting data on the reactivity of this compound with biomolecules be resolved?

- Methodology :

- Controlled Kinetic Studies : Monitor reaction progress via HPLC or LC-MS to identify intermediate species.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with proteins/enzymes to resolve discrepancies in reported IC₅₀ values .

- Cross-Validation : Replicate experiments across multiple labs using standardized protocols .

Data Analysis and Interpretation

Q. How should researchers address impurities in synthesized this compound batches?

- Methodology :

- Chromatographic Purity Checks : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Recrystallization Optimization : Test solvent pairs (e.g., ethyl acetate/hexane) to maximize yield and purity.

- Spectroscopic Fingerprinting : Compare NMR/IR spectra with literature data to identify contaminants .

Q. What statistical approaches are recommended for analyzing bioactivity data of sulfonamide derivatives?

- Methodology :

- Dose-Response Modeling : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism).

- Multivariate Analysis : PCA or PLS regression to correlate structural features (e.g., substituent electronegativity) with activity .

Safety and Compliance

Q. What are the critical storage conditions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.